molecular formula C10H13NO B2547624 (1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol CAS No. 1820579-67-6; 94929-82-5

(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol

Cat. No.: B2547624
CAS No.: 1820579-67-6; 94929-82-5
M. Wt: 163.22
InChI Key: GRSUKJPGLIHJRZ-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol is a chiral compound of significant interest in synthetic and coordination chemistry. This molecule integrates a stereodefined cyclopentanol ring with a pyridine heterocycle, making it a valuable scaffold for the development of asymmetric catalysts and ligands . The pyridine moiety is a classic example of a compound that exhibits tautomerism, capable of existing in equilibrium between its lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, which can influence its hydrogen-bonding and coordination behavior . This compound is primarily used in research as a building block for novel ligand systems. The presence of both a nitrogen donor atom in the pyridine ring and an oxygen donor atom in the chiral alcohol group allows it to coordinate to various metal centers, potentially forming complexes with applications in asymmetric catalysis . The specific stereochemistry of the (1R,2S) configuration is crucial for inducing chirality in catalytic reactions, enabling the synthesis of enantiomerically pure compounds. Applications: • Asymmetric Synthesis: Serves as a precursor for chiral ligands and organocatalysts. • Coordination Chemistry: Used to build metal-organic complexes and study their structural properties . • Pharmaceutical Research: A potential intermediate in the synthesis of more complex, biologically active molecules. Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

CAS No.

1820579-67-6; 94929-82-5

Molecular Formula

C10H13NO

Molecular Weight

163.22

IUPAC Name

(1R,2S)-2-pyridin-2-ylcyclopentan-1-ol

InChI

InChI=1S/C10H13NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h1-2,5,7-8,10,12H,3-4,6H2/t8-,10+/m0/s1

InChI Key

GRSUKJPGLIHJRZ-WCBMZHEXSA-N

SMILES

C1CC(C(C1)O)C2=CC=CC=N2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 2-bromopyridine.

    Grignard Reaction: A Grignard reagent is prepared from 2-bromopyridine and magnesium in anhydrous ether. This reagent is then reacted with cyclopentanone to form the intermediate.

    Reduction: The intermediate is reduced using a suitable reducing agent such as sodium borohydride (NaBH4) to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated cyclopentane ring.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: (1R,2S)-2-(pyridin-2-yl)cyclopentanone.

    Reduction: (1R,2S)-2-(pyridin-2-yl)cyclopentane.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: As a chiral building block in organic synthesis.

    Biology: As a ligand in the study of enzyme-substrate interactions.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: Use in the synthesis of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(pyridin-2-yl)cyclopentan-1-ol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The pyridine moiety can engage in π-π interactions or hydrogen bonding, while the hydroxyl group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the cyclopentanol backbone but differ in substituent groups, leading to variations in physicochemical properties and applications:

(1R,2S)-2-(3-Fluorophenyl)cyclopentan-1-ol

  • Molecular Formula : C₁₁H₁₃FO
  • Molecular Weight : 180.22 g/mol
  • Substituent : 3-Fluorophenyl
  • This compound is explored in medicinal chemistry as a bioisostere for aromatic systems .

2-(Pyrrolidin-2-yl)cyclopentan-1-ol

  • Molecular Formula: C₉H₁₇NO
  • Molecular Weight : 155.24 g/mol
  • Substituent : Pyrrolidin-2-yl (saturated five-membered nitrogen ring)
  • Key Features: The pyrrolidine group introduces basicity and hydrogen-bonding capacity, favoring interactions with biological targets.

1-(1-Aminobutan-2-yl)cyclopentan-1-ol

  • Molecular Formula: C₉H₁₉NO
  • Molecular Weight : 157.25 g/mol
  • Substituent: 1-Aminobutan-2-yl
  • Key Features : The primary amine group enables salt formation and covalent bonding, making it valuable in agrochemical and polymer synthesis. Its alkyl chain increases hydrophobicity relative to pyridyl derivatives .

(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol

  • Molecular Formula: C₁₁H₁₄ClNO
  • Molecular Weight : 223.69 g/mol
  • Substituent: 2-Chlorophenylamino

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent CAS Number Key Applications
(1R,2S)-2-(Pyridin-2-yl)cyclopentan-1-ol C₁₀H₁₁NO 161.21 Pyridin-2-yl 1820579-67-6 Pharmaceutical R&D
(1R,2S)-2-(3-Fluorophenyl)cyclopentan-1-ol C₁₁H₁₃FO 180.22 3-Fluorophenyl 436847-87-9 Medicinal chemistry
2-(Pyrrolidin-2-yl)cyclopentan-1-ol C₉H₁₇NO 155.24 Pyrrolidin-2-yl N/A Biological target studies
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 1-Aminobutan-2-yl 19110-40-8 Agrochemicals, polymers
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol C₁₁H₁₄ClNO 223.69 2-Chlorophenylamino N/A Drug design

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